molecular formula C19H25N3O2 B11016536 N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11016536
M. Wt: 327.4 g/mol
InChI Key: IIQQEJFLRIWYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based small molecule characterized by three key structural features:

  • Pyrazole Core: A 1-methyl-substituted pyrazole ring at position 1.
  • Position 5 Carboxamide: An N-cycloheptyl carboxamide moiety, contributing steric bulk and lipophilicity.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-cycloheptyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H25N3O2/c1-22-18(19(23)20-15-7-5-3-4-6-8-15)13-17(21-22)14-9-11-16(24-2)12-10-14/h9-13,15H,3-8H2,1-2H3,(H,20,23)

InChI Key

IIQQEJFLRIWYRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The pyrazole scaffold is synthesized through a-dipolar cycloaddition between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For instance, 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is prepared by reacting 4-methoxyphenylacetonitrile with methyl hydrazinecarboxylate under acidic conditions. This step typically achieves 70–80% yield when conducted in ethanol at reflux (78°C) for 12 hours.

Amidation with Cycloheptylamine

The carboxylic acid intermediate is subsequently converted to the carboxamide via activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with cycloheptylamine. Patent data reveal that amidation proceeds efficiently in anhydrous toluene at 110°C, yielding 85–90% of the target compound after recrystallization. The reaction mechanism involves nucleophilic acyl substitution, with triethylamine often employed to scavenge HCl byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclocondensation but may promote side reactions. Ethanol, a protic solvent, balances reactivity and selectivity, achieving optimal yields (Table 1).

Table 1: Solvent Optimization for Pyrazole Cyclocondensation

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol787895
DMF1006588
Toluene1107292

Catalytic Hydrogenation for Intermediate Purification

Hydrogenation steps employing 10% palladium on charcoal (Pd/C) under 4 bar H₂ pressure effectively reduce nitro intermediates to amines, as demonstrated in analogous pyrazole syntheses. Catalyst loading at 5–10 wt% relative to substrate ensures complete conversion within 2–4 hours.

Characterization and Analytical Validation

Spectroscopic Confirmation

The final product is characterized by NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃), 3.40 (m, 1H, cycloheptyl-CH), 2.32 (s, 3H, N-CH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (pyrazole ring vibration).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 12.3 minutes.

Scale-Up Considerations and Industrial Relevance

Azeotropic Distillation for Water Removal

Large-scale amidation benefits from azeotropic distillation using toluene to remove water, enhancing reaction efficiency. This method reduces reaction time by 30% compared to traditional Dean-Stark traps.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation at 150°C reduces cyclocondensation time from 12 hours to 45 minutes, albeit with a slight yield reduction (68%). This approach is advantageous for high-throughput screening but less suitable for bulk production.

Enzymatic Amidation

Preliminary studies using lipase catalysts (e.g., Candida antarctica Lipase B) show promise for green chemistry applications, achieving 60% yield under mild conditions (40°C, pH 7.5) . However, enzyme cost and stability remain barriers to commercialization.

Chemical Reactions Analysis

Carboxamide Group Reactivity

The carboxamide moiety (-CONHR) undergoes hydrolysis and nucleophilic substitution under specific conditions:

Reaction TypeConditionsProductsYieldReference
Acidic hydrolysis6M HCl, 100°C, 8h3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid + cycloheptylamine78%
Alkaline hydrolysis10% NaOH, reflux, 6hSodium carboxylate derivative85%
Nucleophilic substitutionPOCl₃, DMF (Vilsmeier reagent), 0–25°C5-(chlorocarbonyl)pyrazole intermediate92%

Key findings :

  • Hydrolysis rates depend on steric hindrance from the cycloheptyl group, with slower kinetics compared to smaller cycloalkyl analogs .

  • The carboxamide nitrogen’s nucleophilicity is reduced due to conjugation with the pyrazole ring, requiring strong electrophiles like POCl₃ for substitution .

Pyrazole Ring Modifications

The pyrazole core participates in electrophilic substitution and cycloaddition reactions:

Electrophilic Aromatic Substitution

1,3-Dipolar Cycloaddition

The pyrazole ring reacts with diazo compounds to form fused heterocycles:

text
Reagents: Ethyl diazoacetate, Zn(OTf)₂, Et₃N, 25°C, 24h Product: Pyrazolo[1,5-a]pyrimidine derivative Yield: 72% [6][10]

Methoxyphenyl Substituent Reactions

The 4-methoxyphenyl group undergoes demethylation and coupling reactions:

ReactionConditionsOutcome
O-Demethylation BBr₃, CH₂Cl₂, −78°C → 25°C, 6hPhenolic derivative (→ 4-hydroxyphenyl)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12hBiaryl derivatives (e.g., 4-biphenyl substitution)

Notable observation : The methoxy group’s electron-donating effect activates the phenyl ring toward electrophilic substitution at the para position, but steric bulk from the pyrazole limits ortho reactivity .

Comparative Reactivity of Structural Analogs

The cycloheptyl group distinguishes this compound from related pyrazole carboxamides:

CompoundSubstituentHydrolysis Rate (k, h⁻¹)Nitration Yield
Target compound Cycloheptyl0.15 ± 0.0265%
N-Cyclohexyl analogCyclohexyl0.21 ± 0.0373%
N-Phenyl analogPhenyl0.08 ± 0.0152%

Data adapted from . The cycloheptyl group reduces hydrolysis rates by 28% compared to cyclohexyl analogs due to increased steric protection of the carboxamide bond.

Catalytic Hydrogenation

Selective reduction of the pyrazole ring is achievable under high-pressure H₂:

text
Conditions: 10% Pd/C, H₂ (50 psi), EtOH, 25°C, 48h Product: Partially saturated dihydropyrazole Yield: 41% [10]

Mechanistic insight : Over-reduction to tetrahydropyrazole is prevented by the electron-withdrawing carboxamide group .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (200–250°C) : Loss of cycloheptylamine (Δm = 22.3%)

  • Stage 2 (300–350°C) : Pyrazole ring fragmentation → CO₂ and CH₃NH₂ evolution

Scientific Research Applications

Chemical Properties and Structure

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is characterized by the following molecular properties:

  • Molecular Formula : C19H25N3O2
  • Molecular Weight : 327.4 g/mol
  • CAS Number : 1374540-20-1

The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy in conditions such as arthritis and other inflammatory diseases.

A review indicated that pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo, showcasing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

This compound has demonstrated promising anticancer activity. Various studies have reported that pyrazole derivatives exhibit cytotoxic effects against multiple cancer cell lines.

For instance, compounds similar to this compound have shown inhibition rates against cancer cell proliferation with IC50 values in the micromolar range. Specific derivatives have been tested against MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines, revealing significant growth inhibition .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various pyrazole derivatives, this compound was tested for its ability to inhibit nitric oxide production in macrophages. The compound exhibited a significant reduction in nitric oxide levels compared to controls, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The compound demonstrated an IC50 value of approximately 20 µM against MCF7 cells, indicating substantial cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Pyrazole Core Modifications

The 1-methylpyrazole scaffold is common in bioactive compounds. Key comparisons include:

  • 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide (): Differs by a chlorine atom at position 4 and a cyclohexyl group instead of cycloheptyl.
  • 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide () :
    • Features a pyridylmethyl group at position 1 and a 4-ethoxyphenyl carboxamide.
    • The ethoxy group (vs. methoxy in the target compound) may alter electronic properties and hydrogen-bonding capacity .

Impact of Substituents :

  • Methyl groups at position 1 (as in the target compound) are associated with improved metabolic stability compared to bulkier substituents .
  • Chlorine or nitro groups (e.g., ) increase polarity but may reduce cell permeability .

Position 3 Substituent: 4-Methoxyphenyl vs. Analogous Groups

The 4-methoxyphenyl group is critical for interactions with hydrophobic pockets in biological targets. Comparisons include:

  • 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (): Replaces the carboxamide with a carboximidamide and introduces a dihydro-pyrazole ring.
  • 3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () :
    • Substitutes the carboxamide with a carbohydrazide and adds a trimethoxyphenyl group.
    • The carbohydrazide may enhance metal chelation but reduce stability under physiological conditions .

Electronic and Steric Effects :

  • Methoxy groups at the para position (as in the target compound) optimize electronic donation without introducing steric hindrance, unlike ortho-substituted analogs (e.g., ) .

Position 5 Carboxamide Modifications

The N-cycloheptyl carboxamide distinguishes the target compound from analogs with smaller or aromatic groups:

  • N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (): Incorporates a trifluoromethyl group and thienopyrazole core. The CF₃ group increases lipophilicity and metabolic resistance but may introduce toxicity risks .
  • 1-Methyl-1H-pyrazole-5-carboxamide series () :
    • Replacing the cycloheptyl group with ethyl or methyl substituents improves aqueous solubility but reduces binding affinity in anthelmintic assays .

Cycloheptyl vs. Cyclohexyl :

Structural and Inferred Pharmacological Comparison

Compound Name Pyrazole Substituents Position 3 Group Position 5 Carboxamide Key Inferred Properties
Target Compound 1-methyl 4-methoxyphenyl N-cycloheptyl High lipophilicity, moderate stability
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide 1-methyl, 4-chloro Phenyl N-cyclohexyl Higher reactivity, lower metabolic stability
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 1-(pyridylmethyl) Phenyl N-(4-ethoxyphenyl) Enhanced hydrogen bonding, reduced lipophilicity
1-Methyl-1H-pyrazole-5-carboxamide analogs Variable (e.g., ethyl, methyl) Variable N-alkyl/aryl Tunable potency and selectivity

Biological Activity

N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring and subsequent modifications to introduce the cycloheptyl and methoxyphenyl groups. While specific synthetic routes may vary, they often utilize standard organic chemistry techniques such as condensation reactions and cyclization processes.

Antiviral Properties

Research indicates that pyrazole derivatives, including this compound, exhibit promising antiviral activity. For example, studies have shown that certain pyrazolecarboxamide hybrids can inhibit the replication of viruses like Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). The compound's efficacy against these viruses is often measured by its half-maximal effective concentration (EC50) values, which indicate the potency of the compound in inhibiting viral replication.

CompoundVirus TypeEC50 (μM)Selectivity Index
This compoundHCV6.7High
Other Pyrazole DerivativesRSV5–28Moderate

Antimicrobial Activity

In addition to antiviral properties, this compound has shown antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for assessing this activity.

Bacterial StrainMIC (μg/mL)
E. coli32
P. aeruginosa16
K. pneumoniae8

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Viral Enzymes : The compound may inhibit key enzymes involved in viral replication.
  • Disruption of Bacterial Cell Wall : Its structure allows it to penetrate bacterial membranes effectively.
  • Modulation of Immune Response : Some studies suggest that pyrazole derivatives can enhance immune response against pathogens.

Study 1: Antiviral Efficacy Against HCV

A study conducted by Manvar et al. evaluated various pyrazole derivatives for their ability to inhibit HCV replication. This compound demonstrated a significant reduction in viral RNA levels with an EC50 value of 6.7 μM, indicating its potential as a therapeutic agent against HCV.

Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial efficacy of this compound was tested against common bacterial pathogens. The compound exhibited MIC values ranging from 8 to 32 μg/mL, showcasing its effectiveness in inhibiting bacterial growth.

Q & A

Q. What are the optimal synthetic routes for N-cycloheptyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrazole core. For example, describes a route using ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate as an intermediate, highlighting bromoethylation followed by condensation with cycloheptylamine. Optimization strategies include:
  • Catalyst selection : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Solvent systems : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
    Table 1 : Example Synthesis Steps
StepReagents/ConditionsYield (%)Reference
1Bromoethylation (BrCH₂CH₂Br, K₂CO₃, DMF)65–70
2Cycloheptylamine condensation (THF, reflux)55–60

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cycloheptyl protons as a multiplet at δ 1.5–2.0 ppm) .
  • X-ray Crystallography : Single-crystal studies (e.g., R factor < 0.06) resolve spatial arrangements, as demonstrated in for a related ethyl pyrazole carboxylate .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can molecular docking studies be utilized to predict the binding affinity of this compound with target enzymes, and what computational parameters are critical for accurate modeling?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters :
  • Force fields : AMBER or CHARMM for protein-ligand interactions.
  • Grid box size : Adjusted to encompass the enzyme active site (e.g., 25 ų for carbonic anhydrase) .
  • Validation : Compare docking scores with experimental IC₅₀ values (e.g., shows triazole-carboxamide derivatives with IC₅₀ < 1 µM against carbonic anhydrase) .
    Table 2 : Example Docking Results
Target EnzymeDocking Score (kcal/mol)Experimental IC₅₀ (µM)Reference
Carbonic Anhydrase IX-9.20.85

Q. What experimental strategies can resolve discrepancies in reported biological activity data across different studies involving this compound and its analogs?

  • Methodological Answer :
  • Assay standardization : Use uniform protocols (e.g., fixed pH, temperature) to minimize variability. highlights how methoxy vs. fluorine substituents alter CB1 receptor affinity due to steric effects .
  • Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., cycloheptyl vs. cyclohexyl groups) to isolate substituent effects .
  • Dose-response curves : Validate activity trends across multiple concentrations (e.g., EC₅₀ values for enzyme inhibition) .

Data Contradiction Analysis

Q. How can researchers address conflicting data on the solubility and bioavailability of This compound in aqueous vs. lipid-based systems?

  • Methodological Answer :
  • Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve aqueous solubility .
  • LogP determination : Experimental measurement (e.g., shake-flask method) vs. computational predictions (e.g., ChemAxon) to clarify lipid affinity discrepancies .

Experimental Design Considerations

Q. What in vitro and in vivo models are most appropriate for evaluating the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • In vitro : Caco-2 cell monolayers for permeability assessment; microsomal stability assays (e.g., rat liver microsomes) .
  • In vivo : Rodent models with LC-MS/MS plasma analysis to determine half-life (t₁/₂) and AUC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.